
Beryllium--vanadium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beryllium–vanadium (2/1) is a compound consisting of two parts beryllium and one part vanadium. Beryllium is a lightweight metal known for its high stiffness, thermal stability, and resistance to corrosion. Vanadium, on the other hand, is a transition metal known for its ability to form stable compounds and its use in strengthening steel. The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of beryllium–vanadium (2/1) can be achieved through various synthetic routes. One common method involves the use of spark plasma sintering technique. This method includes the following steps:
Material Proportioning: The appropriate amounts of beryllium and vanadium are measured and mixed.
Sintering: The mixture is subjected to spark plasma sintering, which involves applying a pulsed electric current to the powder mixture under pressure. This process significantly shortens the sintering time and allows for low-temperature sintering, which helps in maintaining the properties of the metals.
Polishing: The sintered material is then polished to achieve the desired surface finish.
Industrial Production Methods
In industrial settings, the production of beryllium–vanadium (2/1) often involves large-scale sintering processes. The use of advanced techniques such as spark plasma sintering ensures efficient production with minimal energy consumption and high-quality output.
化学反応の分析
Types of Reactions
Beryllium–vanadium (2/1) undergoes various chemical reactions, including:
Oxidation: Both beryllium and vanadium can react with oxygen to form oxides.
Reduction: Vanadium can be reduced from its higher oxidation states to lower ones using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one element is replaced by another in the compound.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Oxidation: Beryllium oxide (BeO) and vanadium oxides (V2O5, VO2).
Reduction: Lower oxidation state vanadium compounds.
Substitution: New compounds with substituted elements.
科学的研究の応用
Beryllium–vanadium (2/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Investigated for its potential use in medical devices and treatments due to its biocompatibility.
作用機序
The mechanism by which beryllium–vanadium (2/1) exerts its effects involves the coordination of beryllium and vanadium ions with various biomolecules. Beryllium ions, for example, can interact with proteins and other biomolecules, leading to changes in their structure and function . Vanadium ions can participate in redox reactions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Beryllium–titanium (2/1): Similar in terms of lightweight and high strength but differs in its chemical reactivity and applications.
Vanadium–chromium (2/1): Shares some properties with beryllium–vanadium (2/1) but has different oxidation states and reactivity.
Uniqueness
Beryllium–vanadium (2/1) is unique due to its combination of high strength, low weight, and resistance to oxidation and radiation. These properties make it particularly valuable in high-performance applications such as aerospace and nuclear industries.
特性
CAS番号 |
37195-71-4 |
|---|---|
分子式 |
Be2V |
分子量 |
68.9659 g/mol |
InChI |
InChI=1S/2Be.V |
InChIキー |
OXMGAFVJAVMKOA-UHFFFAOYSA-N |
正規SMILES |
[Be].[Be].[V] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



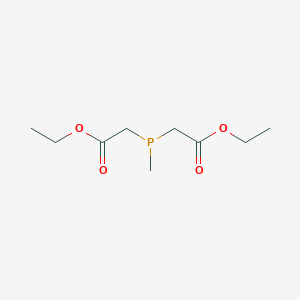
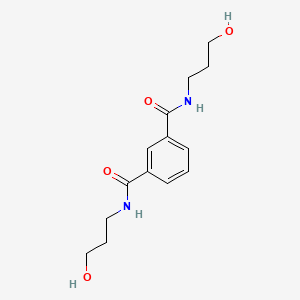
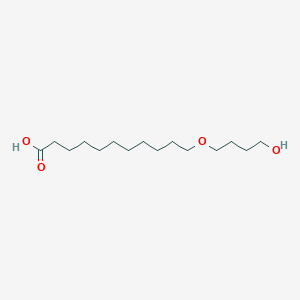
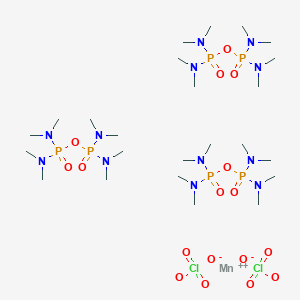


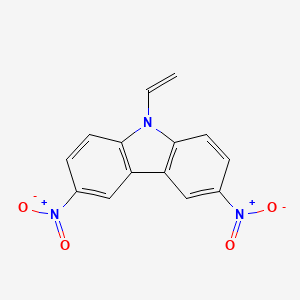
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)

![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
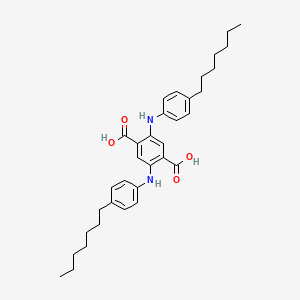
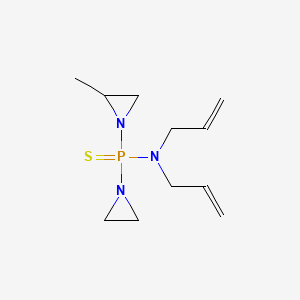
-lambda~5~-phosphane](/img/structure/B14659595.png)
